molecular formula C12H16O2 B8479780 Methyl 4-isopropyl-2-methylbenzoate

Methyl 4-isopropyl-2-methylbenzoate

Cat. No.: B8479780
M. Wt: 192.25 g/mol
InChI Key: CWHHLXBYXPIZJV-UHFFFAOYSA-N
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Description

Methyl 4-isopropyl-2-methylbenzoate (CAS: 190367-32-9) is an aromatic ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.254 g/mol . Structurally, it features a benzoate backbone substituted with a methyl group at the 2-position and an isopropyl group at the 4-position of the aromatic ring, esterified with a methyl group. This compound is part of a broader class of substituted benzoates, which are widely studied for their applications in organic synthesis, fragrance formulation, and polymer chemistry.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-methyl-4-propan-2-ylbenzoate

InChI

InChI=1S/C12H16O2/c1-8(2)10-5-6-11(9(3)7-10)12(13)14-4/h5-8H,1-4H3

InChI Key

CWHHLXBYXPIZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-isopropyl-2-methylbenzoate can be compared to structurally related esters, benzamides, and substituted aromatic compounds based on molecular weight, substituent arrangement, and functional group reactivity. Below is a detailed analysis:

Substituted Benzoate Esters

The following table summarizes key structural and molecular differences between this compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Aromatic Ring) Ester Group CAS Number
This compound C₁₂H₁₆O₂ 192.254 4-isopropyl, 2-methyl Methyl 190367-32-9
Ethyl 4-isopropyl-2-methylbenzoate C₁₃H₁₈O₂ 206.281 4-isopropyl, 2-methyl Ethyl Not provided
tert-Butyl 4-isopropyl-2-methylbenzoate C₁₅H₂₂O₂ 234.334 4-isopropyl, 2-methyl tert-Butyl 1438262-81-7
Ethyl 2,4-dimethylbenzoate C₁₁H₁₄O₂ 178.228 2-methyl, 4-methyl Ethyl Not provided
Isopropyl phenylacetate C₁₁H₁₄O₂ 178.228 Phenyl group Isopropyl Not provided

Key Observations:

  • Ester Group Impact: Larger ester groups (e.g., tert-butyl) increase molecular weight and steric bulk, likely reducing volatility and altering solubility. For instance, methyl esters (e.g., methyl salicylate in ) are more volatile than tert-butyl analogs.
Functional Group Variants
  • Benzamide Derivatives: 4-Isopropyl-2-methylbenzamide (C₁₁H₁₅NO, MW: 177.243 ) lacks the ester group, replacing it with an amide. This substitution increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ester.
  • Benzoyl Chlorides : 4-Isopropyl-2-methylbenzoyl chloride (C₁₁H₁₃ClO, MW: 196.673 ) is more reactive due to the electrophilic acyl chloride group, making it prone to nucleophilic attack (e.g., in Friedel-Crafts acylations).
Gas Chromatography Behavior

Methyl esters like this compound are commonly analyzed via gas chromatography (GC). Analogous compounds (e.g., sandaracopimaric acid methyl ester and communic acid methyl esters in ) exhibit distinct retention times influenced by molecular weight and branching. For example, the tert-butyl analog of this compound would likely elute later in GC due to higher molecular weight and reduced volatility.

Stability and Reactivity
  • Hydrolysis Sensitivity: Methyl esters generally hydrolyze faster than ethyl or tert-butyl esters under basic conditions due to smaller leaving groups (methanol vs. tert-butanol) .
  • Oxidative Stability : The electron-donating isopropyl and methyl groups may stabilize the aromatic ring against electrophilic attack compared to unsubstituted benzoates.

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